molecular formula C18H17ClN4OS2 B4273179 2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4273179
M. Wt: 404.9 g/mol
InChI Key: HCBRQANFRQUIAD-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a triazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorophenyl halide and a triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylthio and chlorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar core structure.

    Benzylthiol: Contains the benzylthio group but lacks the triazole ring.

    Chlorophenyl Triazole: Contains the chlorophenyl and triazole groups but lacks the benzylthio group.

Uniqueness

2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c19-14-8-4-5-9-15(14)23-17(21-22-18(23)26-11-16(20)24)12-25-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRQANFRQUIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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